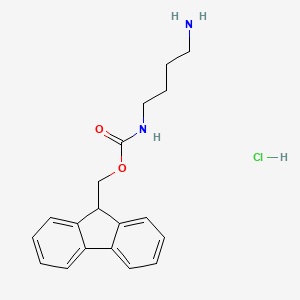

(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride

Description

(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for primary amines, removable under mild basic conditions (e.g., piperidine). The 4-aminobutyl chain provides a spacer that influences solubility, reactivity, and downstream applications.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRHSAILHBJRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

“(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” is primarily used as a protecting group for amines in peptide synthesis. The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptides and proteins.

Mode of Action

The compound interacts with its target, the amine group, by forming a carbamate linkage. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride. The resulting fluorenylmethoxycarbonyl (Fmoc) carbamate protects the amine from unwanted reactions during peptide synthesis.

Pharmacokinetics

For example, it is known to have high gastrointestinal absorption and is a substrate for P-glycoprotein.

Action Environment

The action of “(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat. Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C. These conditions help maintain the stability and efficacy of the compound.

Biological Activity

(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride, also known as N-Fmoc-1,4-diaminobutane hydrochloride, is a chemical compound with the molecular formula and a CAS number of 321660-77-9. This compound is primarily utilized in organic synthesis and biochemical research, particularly as a protecting group for amines in peptide synthesis. Its unique structure allows it to stabilize reactive amine groups, thus preventing unwanted side reactions during chemical synthesis.

The biological activity of (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride is largely attributed to its role as a protecting group in peptide synthesis. By forming a stable bond with the amine group, it inhibits the participation of the amine in side reactions, which is crucial for the selective synthesis of complex biomolecules. This stabilization is particularly important in the context of enzyme mechanisms and protein interactions.

Applications in Research

- Peptide Synthesis : It is widely used as a protecting group for amines during peptide synthesis, allowing for precise control over reaction conditions and improving yields.

- Biological Studies : The compound aids in studying enzyme mechanisms and protein interactions by providing a means to selectively modify amino acids without affecting their reactivity.

- Pharmaceutical Development : It plays a significant role in drug design and delivery systems, where controlled release of active pharmaceutical ingredients is necessary.

Toxicity and Safety

The compound carries safety warnings, including potential irritations upon contact with skin or eyes. Precautionary measures include using protective equipment when handling the substance to minimize exposure risks.

Case Studies

- Synthesis Optimization : A study demonstrated that optimizing reaction conditions for synthesizing (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride can significantly enhance yield and purity. The use of triethylamine as a base and dichloromethane as a solvent was found to be effective.

- Biological Evaluation : In vitro studies evaluated the compound's interaction with various enzymes, revealing its potential as an inhibitor for certain proteases, which could be beneficial in therapeutic applications targeting enzyme-related diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 346.85 g/mol |

| CAS Number | 321660-77-9 |

| Storage Conditions | Room temperature |

| Hazard Class | Warning |

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form fluorenone derivatives.

- Reduction : Reduction reactions yield primary amines.

- Substitution : Substitution reactions can occur where the fluorenyl group is replaced by other functional groups.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride (inferred properties) with its closest analogs:

Key Observations:

Chain Length and Solubility: Shorter chains (e.g., 2-aminoethyl) exhibit better solubility (-3.89 log mg/L) compared to longer chains (e.g., 6-aminohexyl: -5.12 log mg/L) due to reduced hydrophobicity . The ether-containing analog (2-(2-aminoethoxy)ethyl) shows improved aqueous solubility (-3.45 log mg/L) owing to hydrogen-bonding capacity .

Longer chains (e.g., 6-aminohexyl) may enhance metabolic stability but reduce BBB penetration .

Synthetic Accessibility: Shorter chains (e.g., 2-aminoethyl) are synthetically simpler (score: 2.55) compared to ether-linked or longer-chain derivatives (score: ≥3.12) .

Functional Group Modifications

- Hydrochloride Salt : All analogs exist as hydrochloride salts to enhance stability and solubility in polar solvents .

- Ether vs. Alkyl Chains: Ether-containing derivatives (e.g., 2-(2-aminoethoxy)ethyl) exhibit distinct physicochemical profiles, such as lower melting points (113–115°C) compared to alkyl-chain analogs (99–195°C) .

Preparation Methods

General Synthetic Strategy

The primary synthetic route involves the nucleophilic substitution of (9H-fluoren-9-yl)methyl phenyl carbonate with 1,4-diaminobutane (butane-1,4-diamine), followed by purification and isolation of the product as the hydrochloride salt.

Detailed Synthetic Procedure

-

- (9H-Fluoren-9-yl)methyl phenyl carbonate

- Butane-1,4-diamine (1,4-diaminobutane)

- Pyridinium hydrochloride (for salt formation)

-

- The phenyl carbonate (e.g., 3.16 g, 9.99 mmol) is suspended in methanol (42 mL).

- Butane-1,4-diamine (1.0 mL, 9.95 mmol) is added to the suspension.

- The mixture is stirred at room temperature for 4 hours.

- Pyridinium hydrochloride (2.51 g, 21.7 mmol) is then added, and stirring continues for 10 minutes.

- The reaction mixture is concentrated under reduced pressure (in vacuo).

- The residue is purified by silica gel column chromatography using a methanol/chloroform (1:4 v/v) solvent system.

- The product is obtained as a white powder with a reported yield of approximately 61%.

-

- 1H NMR (CD3OD) confirms the presence of aromatic protons corresponding to the Fmoc group and aliphatic protons from the aminobutyl chain.

This method is described in recent literature and provides a straightforward, efficient route to the target compound with good yield and purity.

Alternative Approaches and Related Preparations

The precursor (9H-fluoren-9-yl)methyl phenyl carbonate can be synthesized or purchased commercially and is a versatile reagent for introducing the Fmoc protecting group.

Similar methodologies have been reported for related compounds using different diamines (e.g., ethylenediamine, pentane-1,5-diamine) under comparable conditions, indicating the robustness of this approach.

The use of pyridinium hydrochloride facilitates the formation of the hydrochloride salt, enhancing compound stability and handling.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (9H-Fluoren-9-yl)methyl phenyl carbonate |

| Amino component | Butane-1,4-diamine |

| Solvent | Methanol |

| Reaction temperature | Room temperature (approx. 20–25 °C) |

| Reaction time | 4 hours stirring + 10 minutes post salt addition |

| Salt formation agent | Pyridinium hydrochloride |

| Purification method | Silica gel column chromatography (MeOH/CHCl3 1:4) |

| Yield | ~61% |

| Product form | White powder (hydrochloride salt) |

Q & A

Q. What are the recommended synthesis protocols for (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride in peptide chemistry?

Methodological Answer: The compound is typically synthesized via Fmoc-protection of the primary amine group. A standard approach involves:

- Step 1: Reacting 4-aminobutylamine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a 1:1 molar ratio in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .

- Step 2: Neutralization with a tertiary amine (e.g., DIEA) to deprotonate the amine and facilitate coupling.

- Step 3: Precipitation and purification via recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography.

- Step 4: Hydrochloride salt formation by treating the free base with HCl gas in a cold ethereal solution .

Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of Fmoc-Cl. Monitor reaction completion via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) or LC-MS.

Q. How should researchers handle the hygroscopic nature of this compound during storage?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) should be included in the storage vessel .

- Handling: Conduct weighing and aliquoting in a glovebox or under a nitrogen-purged environment. Pre-dry solvents (e.g., DMF, DCM) over molecular sieves before use to minimize moisture ingress .

Q. What safety protocols are essential for mitigating risks associated with this compound?

Methodological Answer:

- Hazards: Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved P95 respirators for aerosolized particles .

- Emergency Procedures: For skin contact, wash immediately with 10% acetic acid to neutralize residual HCl, followed by soap and water . For inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this Fmoc-protected amine in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Coupling Reagents: Use HATU or DIC/Oxyma Pure for sterically hindered amines. Equimolar ratios (1:1:1 amine:HATU:DIEA) in DMF are standard .

- Monitoring: Perform Kaiser tests for free amine detection. Incomplete coupling may require double coupling (2×20 min) or elevated temperatures (40–50°C) .

- Troubleshooting: If yields are low (<70%), pre-activate the Fmoc-amine with HBTU for 5 min before resin addition .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC: Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times vary by ~1–2 min compared to unprotected amines .

- NMR: Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and the carbamate carbonyl (δ 155–157 ppm in ¹³C NMR). Impurities (e.g., hydrolysis products) appear as downfield shifts (~δ 168 ppm for free carboxylic acid) .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 333.3 (C₁₈H₂₁ClN₂O₂ requires 332.8) .

Q. How can researchers resolve discrepancies in solubility data across different solvent systems?

Methodological Answer:

-

Solubility Profiling:

Solvent Solubility (mg/mL) Conditions Reference DMF >50 25°C, stirred DCM ~30 0°C, sonicated Water <1 pH 4–5 -

Contradiction Analysis: Low aqueous solubility (pH-dependent) may arise from protonation of the amine group. Use co-solvents (e.g., 10% acetonitrile in water) or adjust pH to 7–8 with NaHCO₃ for improved dissolution .

Q. What strategies are recommended for deprotecting the Fmoc group without side reactions?

Methodological Answer:

- Deprotection Reagent: 20% piperidine in DMF (v/v) for 20–30 min. Monitor via UV-Vis at 301 nm (loss of Fmoc absorbance) .

- Side Reactions: Avoid prolonged exposure to base to prevent β-elimination of the carbamate. For acid-sensitive sequences, use DBU (2% in DMF) for milder conditions .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in HCl content?

Methodological Answer:

- Analysis: Titrate with 0.1M NaOH using phenolphthalein. Theoretical HCl content is ~10.9% (w/w). Deviations >5% indicate incomplete salt formation .

- Mitigation: Re-suspend the free base in dry diethyl ether and bubble HCl gas for 1 hr. Filter and dry under vacuum to ensure stoichiometric equivalence .

Q. What experimental controls are critical when using this compound in automated peptide synthesizers?

Methodological Answer:

- Controls:

- Include a "blank" coupling cycle (no Fmoc-amine) to detect resin activation side products.

- Perform quantitative ninhydrin tests after each coupling to ensure >99% efficiency .

- Use internal standards (e.g., Fmoc-Gly-OH) to calibrate reagent delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.